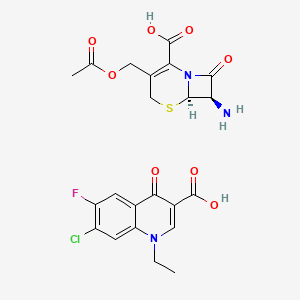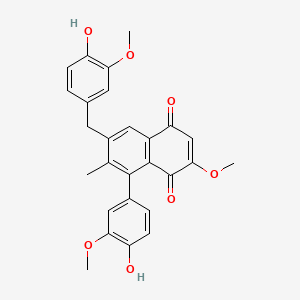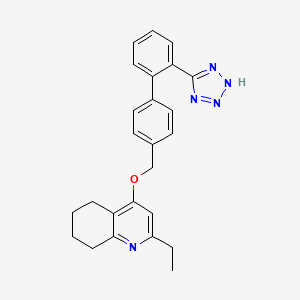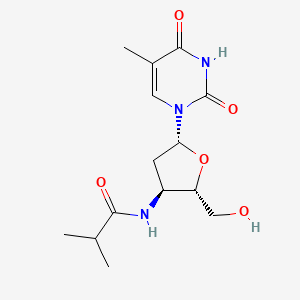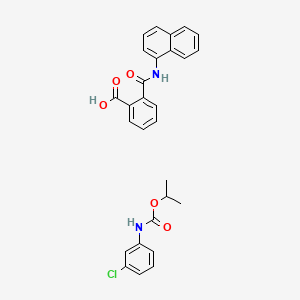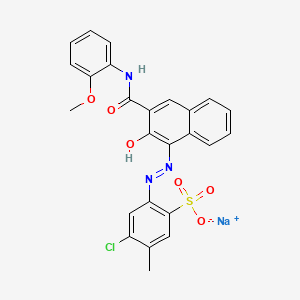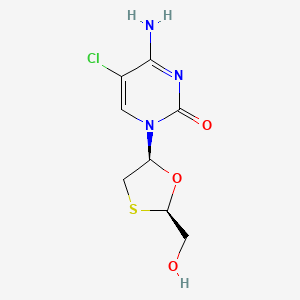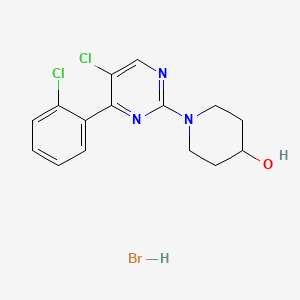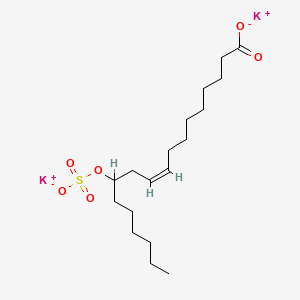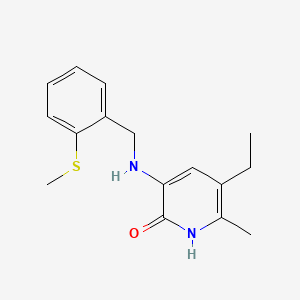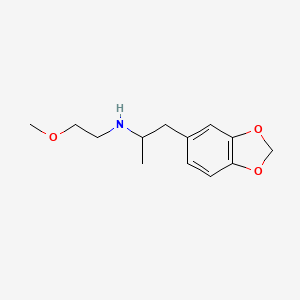
Methylenedioxymethoxyethylamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedioxymethoxyethylamphetamine, also known as 3,4-methylenedioxy-N-methoxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxyethyl analogue of MDA (3,4-methylenedioxyamphetamine). This compound was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
Methylenedioxymethoxyethylamphetamine is synthesized through a series of chemical reactions starting from safrole or piperonal. The synthetic route involves the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyamphetamine. The final step involves the reaction of 3,4-methylenedioxyamphetamine with methoxyethylamine to form this compound
Analyse Des Réactions Chimiques
Methylenedioxymethoxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group in the intermediate stages to an amine group.
Applications De Recherche Scientifique
Methylenedioxymethoxyethylamphetamine has limited scientific research applications due to its status as a controlled substance. it is of interest in the field of psychopharmacology as a potential alternative to other entactogens like MDMA (3,4-methylenedioxy-N-methylamphetamine). Additionally, studies on its analogues contribute to the understanding of the structure-activity relationship in substituted amphetamines .
Mécanisme D'action
The exact mechanism of action of methylenedioxymethoxyethylamphetamine is not well-understood. based on its structural similarity to other substituted amphetamines, it is likely to act as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This means it may increase the levels of these neurotransmitters in the brain by reversing the direction of their respective transporters . The compound may also act as an agonist at the 5HT2A receptor, similar to other hallucinogenic amphetamines .
Comparaison Avec Des Composés Similaires
Methylenedioxymethoxyethylamphetamine is similar to other substituted amphetamines such as:
MDA (3,4-methylenedioxyamphetamine): Known for its empathogenic and entactogenic effects.
MDMA (3,4-methylenedioxy-N-methylamphetamine):
MDEA (3,4-methylenedioxy-N-ethylamphetamine): . This compound is unique due to its N-methoxyethyl group, which differentiates it from its analogues and may result in different pharmacological properties.
Propriétés
Numéro CAS |
74698-44-5 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine |
InChI |
InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3 |
Clé InChI |
LOZJEWOZOKSOKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


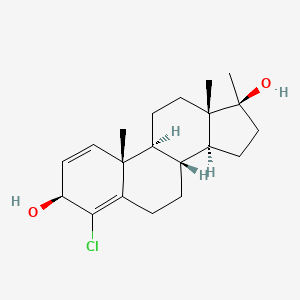
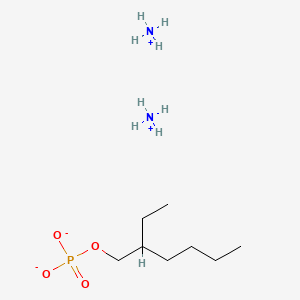

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
